![molecular formula C11H16BrN3 B13073090 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)
1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane is a chemical compound that features a bromopyridine moiety attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products:
Substitution Reactions: Products typically include substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
Comparison with Similar Compounds
1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine: This compound has a similar bromopyridine moiety but features a piperazine ring instead of a diazepane ring.
N-[(6-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine: This compound has a similar bromopyridine moiety but features a methoxyethanamine group.
Uniqueness: 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane is unique due to its diazepane ring, which may confer different chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H16BrN3 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C11H16BrN3/c12-11-3-2-10(8-14-11)9-15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7,9H2 |
InChI Key |
OFILLUKAMBHVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



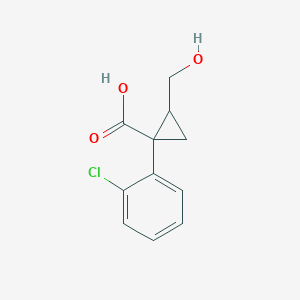
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)
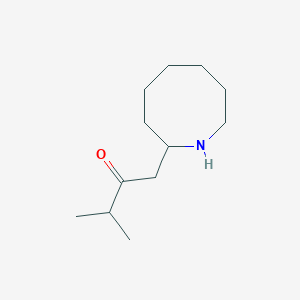
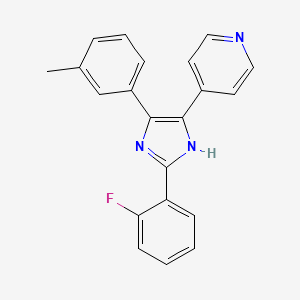
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
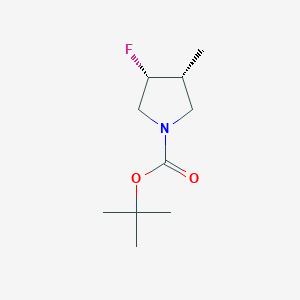
![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
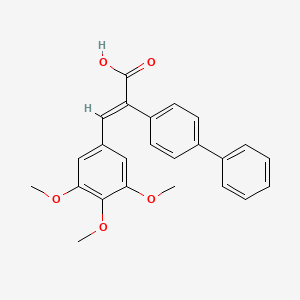
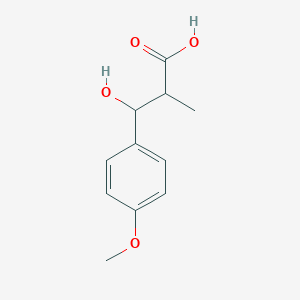
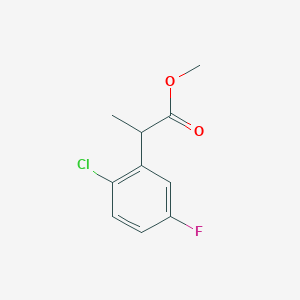
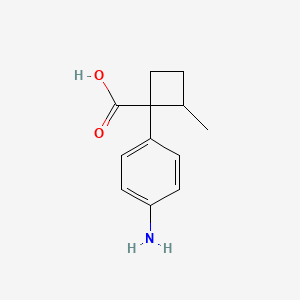
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
